molecular formula C12H28O3Si B14239833 (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol CAS No. 429687-45-6

(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol

Cat. No.: B14239833
CAS No.: 429687-45-6
M. Wt: 248.43 g/mol
InChI Key: YGMNTPDYZVJPIJ-LLVKDONJSA-N
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Description

(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to a hexane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be summarized as follows:

    Protection of Hydroxyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of deprotected diol or other substituted derivatives.

Scientific Research Applications

(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: Utilized in the development of pharmaceuticals where specific functional group modifications are necessary.

    Industry: Applied in the production of specialty chemicals and materials where precise control over molecular structure is essential.

Mechanism of Action

The mechanism by which (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol exerts its effects involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions but can be selectively removed when desired, allowing for controlled deprotection and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.

    Hexane-1,2-diol: The unprotected form of the compound.

    tert-Butyldimethylsilyl ether: Another silyl ether used for protecting hydroxyl groups.

Uniqueness

(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is unique due to its specific configuration and the presence of both a silyl protecting group and a diol backbone. This combination allows for selective protection and deprotection, making it a valuable tool in complex synthetic pathways.

Properties

CAS No.

429687-45-6

Molecular Formula

C12H28O3Si

Molecular Weight

248.43 g/mol

IUPAC Name

(2R)-6-[tert-butyl(dimethyl)silyl]oxyhexane-1,2-diol

InChI

InChI=1S/C12H28O3Si/c1-12(2,3)16(4,5)15-9-7-6-8-11(14)10-13/h11,13-14H,6-10H2,1-5H3/t11-/m1/s1

InChI Key

YGMNTPDYZVJPIJ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCCC[C@H](CO)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC(CO)O

Origin of Product

United States

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